6-(Prop-1-EN-2-YL)nicotinicacid
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Overview
Description
6-(Prop-1-EN-2-YL)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a prop-1-en-2-yl group attached to the nicotinic acid structure. It has a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-1-EN-2-YL)nicotinic acid can be achieved through multicomponent reactions involving the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One common method involves the use of ethyl β-(morpholin-4-yl)crotonate and cyanothioacetamides in ethanol at room temperature. The reaction proceeds through a series of steps, including conjugated addition, intramolecular heterocyclization, and regioselective alkylation .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including 6-(Prop-1-EN-2-YL)nicotinic acid, typically involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions
6-(Prop-1-EN-2-YL)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the nicotinic acid ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce saturated derivatives .
Scientific Research Applications
6-(Prop-1-EN-2-YL)nicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Prop-1-EN-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. Nicotinic acid derivatives are known to act on receptors in adipocytes and immune cells, influencing lipid metabolism and inflammatory responses . The compound may also affect the vascular endothelium, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid, used in various therapeutic applications.
6-(Prop-1-en-2-yl)-2,3,4,5-tetrahydropyridine: A related compound with similar structural features.
Uniqueness
6-(Prop-1-EN-2-YL)nicotinic acid is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6-prop-1-en-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h3-5H,1H2,2H3,(H,11,12) |
InChI Key |
WLHRZAJOWAMJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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